6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Description

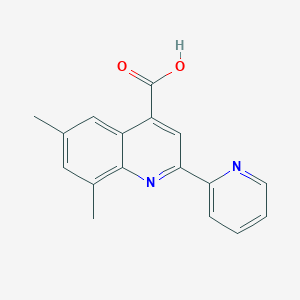

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 725705-56-6) is a heterocyclic compound with a molecular formula of C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol . Its structure features a quinoline core substituted with methyl groups at the 6- and 8-positions, a pyridin-2-yl group at the 2-position, and a carboxylic acid moiety at the 4-position. The compound is stored under dry, room-temperature conditions and carries hazard warnings for oral, dermal, and inhalation toxicity (H302, H312, H332) . It is commercially available with a purity of 95% .

Properties

IUPAC Name |

6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-10-7-11(2)16-12(8-10)13(17(20)21)9-15(19-16)14-5-3-4-6-18-14/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZORFOZZBMQHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, a Friedländer synthesis can be employed, where an aldehyde and a ketone react in the presence of an amine catalyst to form the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridine Ring Position Isomers

- 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid (CAS: 587851-87-4) Structural Difference: Pyridine ring attached at the 3-position instead of 2-position. Molecular Formula: C₁₇H₁₄N₂O₂ (identical to target compound). Purity: 95% .

Methyl Group Position Variants

- 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid (CAS: 588681-47-4) Structural Difference: Methyl groups at 7- and 8-positions instead of 6- and 8-positions. Similarity Score: 0.97 (vs. target compound) .

- 8-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid (CAS: 107027-35-0) Structural Difference: Single methyl group at the 8-position. Molecular Formula: C₁₆H₁₂N₂O₂. Impact: Reduced hydrophobicity compared to the 6,8-dimethyl variant, possibly enhancing aqueous solubility .

Alkyl Chain Modifications

- 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CAS: 588696-87-1) Structural Difference: Ethyl group replaces the 6-methyl group. Molecular Formula: C₁₈H₁₆N₂O₂. Similarity Score: 0.95 (vs. target compound) . Impact: Increased lipophilicity due to the longer ethyl chain, which may enhance membrane permeability in drug design .

Lower Methylated Derivatives

- 6-Methyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid (CAS: 5110-01-0) Structural Difference: Single methyl group at the 6-position. Molecular Formula: C₁₆H₁₂N₂O₂.

Comparative Data Table

Research Implications

- Medicinal Chemistry : Pyridin-2-yl derivatives (e.g., CAS 725705-56-6) may exhibit enhanced binding to metalloenzymes due to nitrogen lone-pair orientation, whereas pyridin-3-yl analogs (e.g., CAS 587851-87-4) could favor π-π stacking interactions .

- Material Science: Increased methyl or ethyl substitution correlates with higher crystallinity and thermal stability, as observed in quinoline-based coordination polymers .

Biological Activity

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by empirical data and case studies.

Chemical Structure

The compound features a quinoline core substituted with methyl groups at positions 6 and 8, and a pyridine group at position 2, along with a carboxylic acid functional group at position 4. This unique structure is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in cancer therapy.

- Enzyme Inhibition : It binds to specific enzymes, modulating their activity and influencing various biochemical pathways.

- Antiviral Activity : Preliminary studies indicate that it may exhibit antiviral properties against certain viral strains by inhibiting viral replication mechanisms.

Biological Activity Overview

The following sections summarize the key biological activities observed in research studies.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 12.5 | Apoptosis induction |

| MCF7 (Breast) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | DNA intercalation |

Antiviral Activity

In antiviral studies, the compound has shown effectiveness against enterovirus D68 (EV-D68), a virus associated with respiratory illness. The mechanism involves inhibition of viral protein synthesis.

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 5.0 | 20 |

Case Study 1: Anticancer Effects

A recent study examined the effects of the compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 15 µM, with apoptosis being confirmed through flow cytometry analysis.

Case Study 2: Antiviral Properties

Another study focused on its antiviral activity against EV-D68. The compound was found to inhibit viral replication effectively at concentrations as low as 5 µM, demonstrating potential as a therapeutic agent for viral infections.

Research Findings

Recent findings highlight the potential of this compound in various therapeutic areas:

- Anticancer Research : Ongoing studies are investigating its effects on different cancer types, aiming to optimize its structure for enhanced potency.

- Antiviral Development : The compound's ability to inhibit viral replication is being explored further to develop new antiviral therapies.

- Enzyme Interaction Studies : Research is underway to understand how this compound interacts with specific enzymes involved in disease pathways, which could lead to novel drug designs.

Q & A

Q. What are the primary synthetic routes for 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via classical protocols like the Doebner reaction (condensation of aniline derivatives with pyruvic acid) or Pfitzinger reaction (using isatin intermediates). Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also effective for introducing pyridinyl substituents . Key factors influencing yield and purity include:

- Temperature control : Higher temperatures (>100°C) may accelerate side reactions, reducing purity.

- Catalyst selection : Indium(III) chloride improves regioselectivity in cyclization steps .

- Purification : Column chromatography with gradients of CH₂Cl₂/MeOH/Et₃N (100:1:0.1) is recommended for isolating the carboxylic acid derivative .

Advanced Question

Q. How can researchers optimize the Doebner reaction for introducing substituents at specific positions of the quinoline core?

Methodological Answer: Optimization involves:

- Pre-functionalized precursors : Use 2-nitrobenzaldehyde derivatives with pre-installed methyl groups at C6 and C8 to direct regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C) while maintaining >85% yield .

- Post-functionalization : After cyclization, employ amidation or acylation to modify the pyridin-2-yl group without disrupting the quinoline core .

Basic Question

Q. What spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

- ¹H/¹³C-NMR : Confirm substituent positions (e.g., methyl groups at C6/C8 show distinct singlets at δ 2.4–2.6 ppm) and the pyridin-2-yl moiety (aromatic protons at δ 7.8–8.2 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 307.12) and fragmentation patterns .

- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1697 cm⁻¹) and O-H broad peaks (~3574 cm⁻¹) .

Advanced Question

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Methodological Answer:

- Multi-method validation : Compare DFT calculations with empirical data (e.g., Hammett constants for substituent effects) .

- Solvent effects : Simulate solvent interactions (e.g., DMSO vs. water) using COSMO-RS models to align with experimental reaction outcomes .

- Crystallographic analysis : Resolve ambiguities in regiochemistry via X-ray diffraction (e.g., confirming methyl group positions) .

Biological Evaluation

Q. How to design experiments to evaluate the antibacterial efficacy of this compound against drug-resistant strains?

Methodological Answer:

- Agar diffusion assays : Measure zones of inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), including methicillin-resistant S. aureus (MRSA) .

- Broth dilution : Determine minimum inhibitory concentrations (MICs); for example, MIC = 64 µg/mL against S. aureus indicates moderate potency .

- Cytotoxicity screening : Use MTT assays on mammalian cells (e.g., IC₅₀ > 128 µg/mL suggests low toxicity) .

Structure-Activity Relationship (SAR)

Q. What structural modifications enhance the compound's biological activity while minimizing cytotoxicity?

Methodological Answer:

- Pyridinyl substitution : Replace pyridin-2-yl with electron-withdrawing groups (e.g., 4-fluorophenyl) to improve antibacterial activity (MIC reduced to 32 µg/mL) .

- Carboxylic acid bioisosteres : Substitute with sulfonamides to enhance solubility without losing potency .

- Methyl group tuning : Remove C8 methyl to reduce steric hindrance, improving binding to bacterial topoisomerases .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different studies?

Methodological Answer:

- Standardize assay conditions : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar) .

- Control strains : Include reference antibiotics (e.g., ciprofloxacin) to normalize zone-of-inhibition measurements .

- Batch variability : Verify compound purity (>95% by HPLC) and storage conditions (desiccated at -20°C) to prevent degradation .

Advanced Crystallography

Q. What challenges arise in determining the crystal structure, and how to overcome them?

Methodological Answer:

- Polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .

- Hydrogen bonding networks : Use low-temperature (100 K) X-ray diffraction to resolve carboxylic acid dimerization patterns .

- Data refinement : Apply SHELXL-97 for high-resolution (<1.0 Å) structures, ensuring R-factors < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.